7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
The compound 7-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic molecule that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts, solvents, and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for 7-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrazolopyridines: Another class of heterocyclic compounds with potential biomedical applications.
Uniqueness
7-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of a thienopyridine core with fluorinated aromatic substituents makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18FNO3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18FNO3S/c1-25-19-10-13(15-11-20(24)23-17-8-9-27-21(15)17)6-7-18(19)26-12-14-4-2-3-5-16(14)22/h2-10,15H,11-12H2,1H3,(H,23,24) |
InChI Key |
MWORTODJTUKLJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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